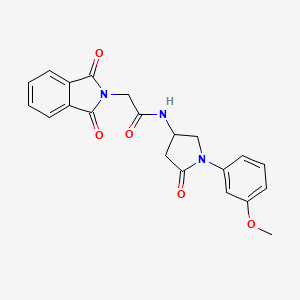

2-(1,3-dioxoisoindolin-2-yl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide

Description

2-(1,3-dioxoisoindolin-2-yl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-29-15-6-4-5-14(10-15)23-11-13(9-19(23)26)22-18(25)12-24-20(27)16-7-2-3-8-17(16)21(24)28/h2-8,10,13H,9,11-12H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYTYHCZHOROHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the dioxoisoindolinyl and pyrrolidinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindolin-2-yl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and anti-inflammatory effects.

Anticancer Properties

Case studies have demonstrated that derivatives of isoindolinone compounds, including the target compound, possess significant anticancer properties. For instance, related compounds have shown percent growth inhibition (PGI) against various cancer cell lines:

These findings suggest that the compound may interact with critical cellular pathways involved in cancer cell proliferation and survival.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential through inhibition studies targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Compounds with similar structures have shown dual inhibition capabilities, which could be beneficial for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of related compounds:

- Synthesis and Evaluation : A study reported the synthesis of various isoindolinone derivatives and their evaluation against cancer cell lines, revealing promising anticancer activity linked to structural modifications .

- Molecular Docking Studies : Research involving molecular docking simulations has illustrated how these compounds can effectively bind to COX and LOX enzymes, providing a rationale for their anti-inflammatory properties .

- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetic profiles of these compounds are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for drug development.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(1,3-dioxoisoindolin-2-yl)-N-(1-phenyl-5-oxopyrrolidin-3-yl)acetamide

- 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide stands out due to its specific structural features, such as the methoxy group on the phenyl ring

Biological Activity

2-(1,3-Dioxoisoindolin-2-yl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an isoindolinone core, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

Structural Features

- Isoindolinone moiety : Contributes to the compound's interaction with various biological targets.

- Pyrrolidine ring : Enhances the lipophilicity and bioavailability of the compound.

Research indicates that this compound exhibits multiple mechanisms of action:

- Anticonvulsant Activity : Studies have shown that derivatives of this compound can inhibit seizure spread in animal models, suggesting potential use in treating epilepsy .

- Anti-cancer Properties : The compound has been identified as a probable inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme linked to cancer progression. In vitro studies demonstrated cytotoxic effects against various cancer cell lines .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and derivatives:

- Anticonvulsant Evaluation : A study synthesized various derivatives and tested them for anticonvulsant activity using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models. The results indicated that these compounds provided significant protection against seizures, highlighting their potential as therapeutic agents for epilepsy .

- Cytotoxicity Assays : Another study focused on the cytotoxic effects of 2-(1,3-dioxoisoindolin-2-yl)-N-(phenyl)acetamide derivatives on three different cancer cell lines. The findings revealed that these compounds exhibited potent anti-cancer activity, with IC50 values indicating effective inhibition of cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.